molecular formula C15H19N5OS B2427793 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide CAS No. 1351642-99-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2427793
CAS No.: 1351642-99-3
M. Wt: 317.41
InChI Key: DMTFWJQRPUGGNX-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties

Preparation Methods

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the desired compound. The reaction conditions typically involve refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .

Chemical Reactions Analysis

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activities and receptor functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interact with bacterial cell membranes to exert antibacterial effects .

Comparison with Similar Compounds

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide can be compared with other pyrazolylpyridazine derivatives, such as:

Properties

IUPAC Name

N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTFWJQRPUGGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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